molecular formula C12H18ClNO B1388711 3-(3-Ethylphenoxy)pyrrolidine hydrochloride CAS No. 946681-79-4

3-(3-Ethylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1388711
CAS No.: 946681-79-4
M. Wt: 227.73 g/mol
InChI Key: IZJIYWGMTJMMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 3-ethylphenol with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(3-Ethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

3-(3-Ethylphenoxy)pyrrolidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(3-Ethylphenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

  • 3-(3-Methylphenoxy)pyrrolidine hydrochloride
  • 3-(3-Propylphenoxy)pyrrolidine hydrochloride
  • 3-(3-Isopropylphenoxy)pyrrolidine hydrochloride

These compounds share a similar chemical structure but differ in the length and branching of the alkyl chain attached to the phenoxy group. The unique properties of this compound, such as its specific molecular interactions and reactivity, make it distinct from these similar compounds .

Properties

IUPAC Name

3-(3-ethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-10-4-3-5-11(8-10)14-12-6-7-13-9-12;/h3-5,8,12-13H,2,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJIYWGMTJMMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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